7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one
Description
7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is a coumarin derivative featuring a benzimidazole substituent at position 3 and an amino group at position 5. Coumarins are renowned for their fluorescence properties, biological activity, and applications in dyes and sensors.
Properties
IUPAC Name |
7-amino-3-(1H-benzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c17-10-6-5-9-7-11(16(20)21-14(9)8-10)15-18-12-3-1-2-4-13(12)19-15/h1-8H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWLOZTRYDTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)N)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31911-20-3 | |
| Record name | 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Synthesis of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
- Add a solution of resorcinol (9.08 mmol) in ethyl-4-chloroacetoacetate (1.3 ml) dropwise to an externally cooled concentrated H2SO4 (10 ml) at 10°C.
- Stir the reaction mixture at room temperature for 15 min.
- Pour the mixture into ice water contained in a beaker.
- Collect the obtained precipitate compound by suction filtration and wash with cold water and dried.
- Recrystallize from ethanol as a white solid to yield 91%.
Synthesis of 4-(((1H-benzo[d]imidazol-2-yl) thio) methyl)-7-hydroxy-2 H-chromen-2-ones (5a, 5b)
- Add the substituted benzimidazoles (1 mmol) and potassium carbonate (3 mmol) to a solution of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (1 mmol) in acetone (5 mL).
- Stir the reaction mixture under reflux for 4–5 h.
- Remove the solvent by evaporation to leave a crude solid residue that was extracted with ethyl acetate (3 × 20 ml) and dried over Na2SO4.
- Concentrate the combined organic layer in vacuo and purify the residues by column chromatography on silica gel.
Synthesis of coumarin–benzimidazole hybrids
Heat at reflux 2-hydroxy coumarin–benzimidazole intermediates with various aromatic halides. Initially, stir resorcinol with ethyl-4-chloroacetoacetate in the presence of sulfuric acid to yield 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one through Pechmann condensation, while reflux o-phenylenediamine with potassium ethyl xanthate in 95:05 of ethanol and water to yield benzimidazole thiol intermediates through a cyclization process. Next, synthesize two hydroxy coumarin–benzimidazole intermediates via S-alkylation of substituted 2-mercapto benzimidazoles with the chloro-substituted coumarin intermediate in the presence of the mild base potassium carbonate with acetone. Finally, reflux these two hydroxy coumarin–benzimidazole intermediates with various aromatic halides to produce the target coumarin–benzimidazole hybrids in good-to-high yield.
Step-by-step synthesis of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one
- Synthesis of 2-aminobenzimidazole :
- React o-phenylenediamine with formic acid or formamide under acidic conditions.
- Heat the reaction mixture to obtain 2-aminobenzimidazole.
- Condensation with 3-formylchromone :
- Dissolve 2-aminobenzimidazole and 3-formylchromone in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the reaction mixture for several hours.
- Cool the mixture and filter the precipitate.
- Purify the product by recrystallization.
Scientific Research Applications
Medicinal Chemistry
7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one has been investigated for its potential as an antitumor agent . Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism of action was linked to the disruption of microtubule dynamics, which is critical for cell division .
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
A study published in Pharmaceutical Biology highlighted its effectiveness in inhibiting the growth of pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it has shown promise as an inhibitor of protein kinases , which are critical targets in cancer therapy.
Case Study: Protein Kinase Inhibition
In vitro assays demonstrated that 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one effectively inhibited the activity of certain kinases involved in signal transduction pathways associated with cancer progression . This inhibition can lead to reduced tumor growth and metastasis.
Material Science Applications
Beyond biological applications, this compound's unique structure allows it to be used in material science , particularly in developing fluorescent materials and sensors.
Case Study: Fluorescent Sensors
Researchers have incorporated this compound into polymer matrices to create fluorescent sensors for detecting metal ions. The incorporation enhances the sensitivity and selectivity toward specific ions, making it valuable for environmental monitoring applications .
Mechanism of Action
The biological activity of 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation, such as cyclin-dependent kinases. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences solubility, electronic properties, and applications:
Key Findings :
- The amino group (-NH₂) increases polarity, making the compound more suitable for aqueous applications compared to diethylamino derivatives .
- Alkylamino groups (e.g., -N(CH₂CH₃)₂) enhance solubility in organic solvents, critical for dye applications .
Heterocyclic Variations at Position 3
The heterocycle at position 3 modulates π-conjugation and electronic properties:
Key Findings :
- Benzoxazole (in Disperse Yellow 232) lacks NH groups, reducing hydrogen-bonding but improving fluorescence quantum yield due to extended conjugation .
Data Table: Structural and Functional Comparison
*Estimated using substituent contributions.
Biological Activity
7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as a derivative of chromenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one can be represented by the following molecular formula:
- Molecular Formula : C16H11N3O2
- CAS Number : 31911-20-3
- Molecular Weight : 277.28 g/mol
The compound features a chromenone core substituted with a benzimidazole moiety, which is crucial for its biological activity.
Anticancer Properties
Research indicates that 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one exhibits notable anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study published in Molecules demonstrated that this compound effectively inhibited the growth of human cancer cells through the activation of caspase pathways, leading to apoptosis. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer effects, 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one has shown antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses significant potential as an antimicrobial agent, particularly against fungal infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in regulating immune responses and inflammation .
Pharmacological Studies
Pharmacological studies have indicated that 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one may interact with various molecular targets involved in cancer progression and inflammation. Its dual action as an anticancer and anti-inflammatory agent makes it a promising candidate for further development.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo are essential for advancing it into clinical trials.
Q & A
Q. What are the common synthetic routes for preparing 7-Amino-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions between substituted benzimidazoles and coumarin precursors. For example, similar chromen-2-one derivatives are synthesized by reacting 3-bromoacetyl coumarins with heterocyclic amines under reflux in ethanol, followed by purification via column chromatography . Triethylamine is often used as a base to facilitate deprotonation and nucleophilic attack. Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. Catalyst-free "grindstone chemistry" has also been employed for analogous compounds, reducing reaction times and byproduct formation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Spectroscopy : FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin core). NMR (¹H/¹³C) identifies proton environments, such as the benzimidazole NH (~12 ppm) and coumarin aromatic protons .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 4.607 Å, b = 20.727 Å, and β = 91.9° have been reported for related benzimidazole-coumarin hybrids . SHELX software is widely used for refinement, leveraging high-resolution data to model hydrogen bonding and π-π stacking .
Q. What preliminary biological or material science applications have been explored for this compound?
While direct studies on this compound are limited, structurally similar derivatives exhibit:
- Antibacterial activity : Against Gram-positive bacteria via disruption of cell membrane integrity .
- Corrosion inhibition : Adsorption on metal surfaces through electron donation/acceptance, as shown in DFT studies of benzimidazole-acrylonitrile analogs .
- Dye applications : As Disperse Yellow 82 in textile industries, though this falls outside academic research .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSPR) predict and optimize the electronic properties of this compound for targeted applications?
Density Functional Theory (DFT) calculates quantum parameters like HOMO-LUMO gaps, Fukui indices, and molecular electrostatic potential (MEP) surfaces. For example, a HOMO-LUMO gap <3 eV suggests strong electron transfer capability, relevant for corrosion inhibition or photophysical applications . Quantitative Structure-Property Relationship (QSPR) models correlate these parameters with experimental data (e.g., inhibition efficiency) to design derivatives with enhanced reactivity .
Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or twinning, during refinement?
- Disorder handling : SHELXL’s PART instruction partitions disordered atoms, while SUMP restraints maintain chemically reasonable geometries .
- Twinning : SHELXL’s TWIN command refines twin laws (e.g., twin axis [0 0 1] and ratio 0.35) for high-Rmerge datasets .
- Validation tools : PLATON’s ADDSYM detects missed symmetry, and RIGU checks for over-parameterization .
Q. How do non-covalent interactions (e.g., C–H···O, π-π stacking) influence the solid-state packing and stability of this compound?
Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% C–H···O, 25% π-π contacts). For example, coumarin-thiazole hybrids exhibit edge-to-face π-stacking (3.8 Å interplanar distance) and C–H···O hydrogen bonds (2.2–2.5 Å), stabilizing the lattice . NCIplot index analysis visualizes these weak interactions, guiding crystal engineering for enhanced thermal stability .
Q. What experimental and theoretical approaches validate adsorption mechanisms in corrosion inhibition studies?
- Experimental : Electrochemical impedance spectroscopy (EIS) measures charge transfer resistance, while potentiodynamic polarization quantifies corrosion current density .
- Theoretical : Molecular dynamics (MD) simulations model adsorption energies on Fe(110) surfaces. Fukui functions identify nucleophilic/electrophilic sites, aligning with Langmuir isotherm data .
Methodological Considerations
Q. How are reaction intermediates characterized during multi-step synthesis, and what pitfalls arise in scaling up?
- Intermediate tracking : LC-MS monitors molecular ions (e.g., m/z 279.3 for protonated intermediates), while TLC (silica gel, ethyl acetate/hexane) confirms stepwise progression .
- Scaling challenges : Exothermic reactions require controlled addition rates to prevent side products. For example, nitro-group reductions may necessitate low temperatures (-10°C) to avoid over-reduction .
Q. What criteria determine the choice of solvent and catalyst in heterocyclic coupling reactions for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
